![molecular formula C14H9ClF3NO3 B2975533 5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 339024-23-6](/img/structure/B2975533.png)

5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

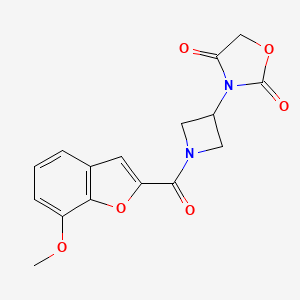

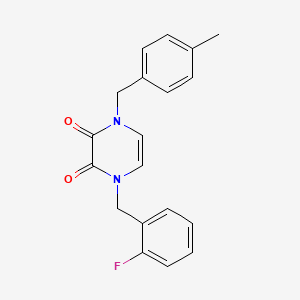

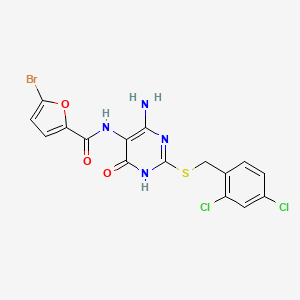

The compound “5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The molecule also features a trifluoromethyl group and a benzyl group attached to the pyridine ring .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, a Pd-catalyzed coupling reaction was used to form an intermediate in the synthesis of a similar compound . Additionally, the use of boronic esters has been reported in the literature for the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, a benzyl group, and a trifluoromethyl group. The trifluoromethyl group is known to exhibit numerous pharmacological activities .Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex due to the presence of multiple functional groups. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .科学的研究の応用

Synthesis and Structural Analysis

The compound has been involved in various syntheses and structural analyses. For instance, it has been synthesized as part of a study on milrinone analogues, showing potential inotropic (heart muscle contraction) activity (Mosti et al., 1992). The structural attributes and specific substituent effects of similar compounds have been extensively explored, contributing to the understanding of their activity and potential applications (Cottet et al., 2004).

Crystallographic Studies

Crystallographic studies have provided insights into the molecular structure and interactions of related compounds. For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, closely related to the compound , reveals a water-bridged hydrogen-bonding network, which is critical in understanding the compound's behavior in different environments (Ye & Tanski, 2020).

Antioxidant Properties

Derivatives of related compounds have been synthesized and tested for their antioxidant properties, revealing some compounds with potent antioxidant activities. This implies potential applications in fields where oxidative stress plays a significant role, such as in the prevention of diseases or in the stabilization of pharmaceuticals and food (Tumosienė et al., 2019).

Insecticidal Activity

Compounds with similar structures have been investigated for their insecticidal activities. The presence of a pyridine ring, a common feature in these compounds, is often associated with such biological activity, suggesting potential applications in agriculture and pest control (Liu et al., 2006).

作用機序

Target of Action

Similar compounds have been found to inhibit 5-hydroxytryptamine (5-ht) uptake .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through a variety of mechanisms, including oxidative addition and transmetalation .

Biochemical Pathways

Similar compounds have been found to participate in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and analgesic activities .

特性

IUPAC Name |

5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-2-1-3-9(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOKAGYBZNYHEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2975453.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2975457.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid](/img/structure/B2975460.png)

![6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2975463.png)

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2975464.png)